Product packaging for 3-Chloro-4-(3-chloropropyl)pyridine(Cat. No.:)

3-Chloro-4-(3-chloropropyl)pyridine

Cat. No.: B13185001
M. Wt: 190.07 g/mol
InChI Key: VAPJXGPWOTZSNN-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Synthetic Chemistry

The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a fundamental structural motif in a vast number of natural products, pharmaceuticals, and agrochemicals. ijpsonline.comresearchgate.netrsc.org Its presence is crucial for the biological and therapeutic applications of these molecules. ijpsonline.com The pyridine nucleus is a well-studied moiety, and its derivatives are recognized for their adaptability in drug design. researchgate.netnih.gov In fact, pyridine and its derivatives are integral components in over 7,000 existing drug molecules of medicinal importance. rsc.orgnih.gov The utility of pyridine scaffolds in synthetic chemistry is further underscored by their role as precursors in the synthesis of a wide array of target pharmaceuticals and agrochemicals. rsc.orgnih.gov

Role of Halogenation in Modulating Reactivity and Synthetic Utility of Heterocyclic Systems

Halogenation plays a critical role in modifying the chemical reactivity and enhancing the synthetic utility of heterocyclic compounds like pyridine. researchgate.netnih.gov The introduction of halogen atoms, such as chlorine, can significantly alter the electron distribution within the aromatic ring, influencing its susceptibility to nucleophilic and electrophilic attack. nih.govchempanda.com This modulation of reactivity makes halopyridines valuable intermediates in organic synthesis, serving as key building blocks for the construction of more complex molecules. researchgate.net For instance, the carbon-halogen bond can be readily transformed through various cross-coupling reactions, providing a versatile handle for introducing diverse functional groups. nih.govwikipedia.org

Overview of Chlorinated Pyridine Compounds and Their Structural Diversity

Chlorinated pyridine compounds represent a large and structurally diverse class of halogenated heterocycles. chempanda.comrsc.org The number and position of chlorine atoms on the pyridine ring can be varied, leading to a wide range of isomers with distinct physical and chemical properties. chempanda.com This structural diversity is a key factor in their broad spectrum of applications. researchgate.netacs.org For example, different isomers of chloropyridine, such as 2-chloropyridine, 3-chloropyridine (B48278), and 4-chloropyridine (B1293800), each exhibit unique reactivity patterns and are utilized in the synthesis of specific target molecules. chempanda.compatsnap.com The synthesis of these chlorinated pyridines can be achieved through various methods, including direct chlorination of pyridine or through multi-step synthetic sequences involving other functional groups. wikipedia.orggoogle.com

Contextualization of 3-Chloro-4-(3-chloropropyl)pyridine within Halogenated Alkylpyridine Chemistry

This compound is a specific example of a halogenated alkylpyridine. This class of compounds is characterized by a pyridine ring substituted with both a halogen atom and an alkyl group that is itself halogenated. The presence of two reactive centers—the chlorinated pyridine ring and the chloropropyl side chain—makes these molecules particularly interesting from a synthetic standpoint. The chlorine on the pyridine ring can participate in cross-coupling reactions, while the chlorine on the alkyl chain is susceptible to nucleophilic substitution, allowing for a wide range of chemical transformations.

Scope and Objectives of Research on this compound

Research on this compound is primarily driven by its potential as a versatile building block in organic synthesis, particularly for the preparation of novel pharmaceutical and agrochemical compounds. The objective of such research is to explore the reactivity of this bifunctional molecule and to develop efficient synthetic routes to new and potentially bioactive compounds. The unique arrangement of the chloro and chloropropyl substituents on the pyridine ring offers opportunities for regioselective reactions, leading to the synthesis of highly functionalized and structurally complex pyridine derivatives.

Interactive Data Table for this compound

PropertyValue
Chemical Formula C8H9Cl2N
Molecular Weight 190.07 g/mol
CAS Number 104778-62-3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9Cl2N B13185001 3-Chloro-4-(3-chloropropyl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9Cl2N

Molecular Weight

190.07 g/mol

IUPAC Name

3-chloro-4-(3-chloropropyl)pyridine

InChI

InChI=1S/C8H9Cl2N/c9-4-1-2-7-3-5-11-6-8(7)10/h3,5-6H,1-2,4H2

InChI Key

VAPJXGPWOTZSNN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CCCCl)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 4 3 Chloropropyl Pyridine

Retrosynthetic Analysis of 3-Chloro-4-(3-chloropropyl)pyridine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.com For this compound (TGT), two primary disconnections are logical.

Disconnection A: C4-Side Chain Bond The most straightforward disconnection is at the C-C bond between the pyridine (B92270) C4 position and the propyl side chain. This leads to a 3-chloropyridine (B48278) synthon and a 3-carbon electrophilic synthon. The synthetic equivalent for the pyridine portion would be a 4-metallo-3-chloropyridine, which can be generated from 3-chloropyridine. The three-carbon chain equivalent would be an electrophile such as 1-bromo-3-chloropropane (B140262) or a similar agent.

Disconnection B: C3-Cl Bond An alternative disconnection breaks the C3-Cl bond. This suggests a precursor molecule, 4-(3-chloropropyl)pyridine, which would then undergo a regioselective chlorination at the C3 position. This approach presents the challenge of controlling the chlorination site on a pre-functionalized pyridine ring.

These two primary pathways dictate the main synthetic strategies: either building the side chain onto a pre-chlorinated pyridine ring or chlorinating a pyridine already bearing the desired side chain.

Approaches to Pyridine Ring Chlorination

The introduction of a chlorine atom at a specific position on the pyridine ring is a critical step that can be approached through various methods. Due to the electron-deficient nature of the pyridine ring, electrophilic substitution is generally difficult and often requires harsh conditions. gcwgandhinagar.com

Regioselective Chlorination Strategies

Achieving regioselectivity in the chlorination of pyridines is a significant synthetic challenge. Direct chlorination of pyridine itself often leads to mixtures of isomers and byproducts. google.com

Direct Chlorination: The direct chlorination of pyridine can be achieved, but yields and selectivity can be low. For instance, chlorination with aluminum chloride as a catalyst can produce 3-chloropyridine, but with modest yields. wikipedia.org For a 4-substituted pyridine, direct electrophilic chlorination would likely yield a mixture of 2-chloro and 3-chloro isomers.

Chlorination of Pyridine N-Oxides: To enhance the reactivity of the pyridine ring towards electrophiles, it can be converted to its N-oxide. The N-oxide activates the ring, particularly at the 2- and 4-positions. While this is useful for many substitutions, achieving 3-chlorination requires a different strategy. gcwgandhinagar.com

Sandmeyer-type Reactions: A common route to 3-halopyridines involves starting with 3-aminopyridine. Through diazotization followed by treatment with a copper(I) chloride source, the amino group can be replaced with a chlorine atom. google.com

Reductive Dehalogenation: A multi-step but highly regioselective method involves the chlorination of a more substituted pyridine followed by selective removal of other halogen atoms. For example, a patented process describes the chlorination of 2,6-dichloropyridine (B45657) to yield 2,3,6-trichloropyridine, which then undergoes catalytic hydrogenation to selectively remove the chlorine atoms at the 2- and 6-positions, yielding 3-chloropyridine. google.com

MethodStarting MaterialReagentsProductKey Feature
Direct ChlorinationPyridineCl₂, AlCl₃3-ChloropyridineLow yield, potential for byproducts. wikipedia.org
Diazotization3-Aminopyridine1. NaNO₂, HCl 2. CuCl3-ChloropyridineGood regioselectivity for the 3-position. google.com
Reductive Dehalogenation2,6-Dichloropyridine1. Cl₂ 2. H₂, Catalyst3-ChloropyridineNovel, multi-step route with high selectivity. google.com
Chlorination with SOCl₂3,5-DimethylpyridineSOCl₂4-Chloro-3,5-dimethylpyridineClean chlorination at the 4-position for this specific substrate. youtube.com

Directed Ortho Metalation (DoM) in Pyridine Functionalization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, including pyridines. wikipedia.orgorganic-chemistry.org The process involves a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org

The chloro substituent in 3-chloropyridine can act as a directing group. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can selectively deprotonate the C4 position of 3-chloropyridine. This generates a 3-chloro-4-lithiopyridine intermediate in situ, which can then be trapped with a suitable electrophile to install a substituent at the C4 position. researchgate.net This method is highly effective for synthesizing 3,4-disubstituted pyridines. The regioselectivity is driven by the coordination of the lithium base to the pyridine nitrogen and the inductive effect of the chlorine atom, which increases the acidity of the adjacent C4 proton. researchgate.netresearchgate.net

Introduction of the (3-Chloropropyl) Side Chain

Once the 3-chloropyridine framework is established, or a suitable precursor is in hand, the next critical step is the introduction of the (3-chloropropyl) group at the C4 position.

Alkylation Reactions Utilizing Chloropropylating Agents

This approach involves the reaction of a nucleophilic pyridine derivative with an electrophilic three-carbon building block.

Alkylation of a Lithiated Pyridine: Following the DoM strategy described above, the 3-chloro-4-lithiopyridine intermediate can be reacted directly with a chloropropylating agent. A suitable electrophile for this purpose would be 1-bromo-3-chloropropane. The lithiated pyridine acts as a nucleophile, attacking the more reactive carbon bearing the bromine atom to form the desired C-C bond.

Reaction Scheme:

Metalation: 3-Chloropyridine is treated with LDA in an ethereal solvent (e.g., THF) at low temperature (-78 °C) to form 3-chloro-4-lithiopyridine. researchgate.net

Alkylation: 1-Bromo-3-chloropropane is added to the solution, and the reaction is allowed to warm, resulting in the formation of this compound.

Challenges in this approach include potential side reactions, such as elimination or reaction at the chloro-substituted end of the propyl chain, which must be controlled through careful selection of reaction conditions.

Coupling Reactions for Side Chain Elaboration

Modern cross-coupling reactions offer a versatile alternative for constructing the C-C bond between the pyridine ring and the side chain. These methods typically involve a metal catalyst, a pyridine electrophile (e.g., a halopyridine), and an organometallic nucleophile.

Suzuki Coupling: This reaction would involve coupling a 3-chloro-4-halopyridine (e.g., 3-chloro-4-bromopyridine) with a propylboronic acid derivative, such as (3-chloropropyl)boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org

Heck Reaction: A 3-chloropyridine derivative could potentially react with an olefin like allyl chloride in a Heck-type coupling, followed by reduction of the resulting double bond. wikipedia.org

Grignard Coupling: A 3-chloro-4-halopyridine can be reacted with a (3-chloropropyl)magnesium halide (a Grignard reagent) in the presence of a nickel or palladium catalyst. organic-chemistry.org

Wittig Reaction: An alternative multi-step approach involves starting with a 4-formyl-3-chloropyridine. A Wittig reaction with a suitable phosphonium (B103445) ylide could install a three-carbon chain with a double bond, which would then be hydrogenated to the propyl group. A related strategy uses a Wittig olefination-rearomatization sequence on dearomatized pyridylphosphonium ylides. bohrium.comnih.gov

Coupling ReactionPyridine SubstrateSide Chain ReagentCatalystKey Features
Suzuki Coupling3-Chloro-4-bromopyridine(3-Chloropropyl)boronic acidPd catalyst (e.g., Pd(PPh₃)₄)Tolerant of many functional groups. wikipedia.org
Negishi Coupling3-Chloro-4-iodopyridine(3-Chloropropyl)zinc chloridePd catalystOften proceeds under mild conditions.
Grignard Coupling3-Chloro-4-bromopyridine(3-Chloropropyl)magnesium bromideNi or Pd catalystUses readily available Grignard reagents. organic-chemistry.org
Wittig Reaction Sequence4-Formyl-3-chloropyridine(2-Chloroethyl)triphenylphosphonium bromide1. Base 2. H₂, Pd/CMulti-step but allows for chain construction. bohrium.comnih.gov

Formation of the Chloropropyl Chain via Halogenation of Precursor Alcohols or Olefins

A primary method for generating the 3-chloropropyl side chain involves the halogenation of a corresponding alcohol precursor, namely 3-(3-chloropyridin-4-yl)propan-1-ol (B13269084). This transformation can be effectively achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion. youtube.comresearchgate.net The reaction typically proceeds by converting the alcohol into a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. youtube.com The use of pyridine as a solvent or base is often employed in such reactions to neutralize the acidic byproducts. youtube.com

Alternatively, the chloropropyl chain can be formed from an olefin precursor, such as 3-chloro-4-(prop-2-en-1-yl)pyridine. This would involve a hydrochlorination reaction across the double bond.

Multi-Step Synthetic Sequences for this compound

The synthesis of this compound is typically achieved through a multi-step process, which allows for the precise installation of the required functional groups.

Stepwise Formation and Functional Group Interconversions

A logical synthetic route commences with a suitably substituted pyridine derivative. One plausible pathway starts with a 3-chloropyridine core, followed by the introduction of a three-carbon side chain at the 4-position. This can be accomplished through various carbon-carbon bond-forming reactions. For instance, a Grignard reaction utilizing a 3-halopyridine and a suitable three-carbon electrophile containing a protected alcohol or an olefin can be envisioned. researchgate.net

Following the successful installation of the side chain, functional group interconversions become necessary. If the side chain contains a terminal alcohol, it must be converted to a chloride. As mentioned previously, reagents like thionyl chloride are well-suited for this purpose. youtube.comresearchgate.net

Another potential starting material is a 4-substituted pyridine that can be subsequently chlorinated at the 3-position. The regioselectivity of pyridine chlorination can be influenced by the directing effects of the existing substituent and the choice of chlorinating agent and reaction conditions. nih.gov

A representative multi-step synthesis could therefore involve:

Synthesis of a 4-substituted 3-chloropyridine, for example, 3-chloro-4-methylpyridine (B42638). chemicalbook.com

Elaboration of the 4-substituent to a 3-hydroxypropyl or prop-2-en-1-yl group.

Chlorination of the side chain to afford the final product.

One-Pot Reaction Strategies

While less documented for this specific molecule, one-pot syntheses of substituted pyridines are an area of active research and could potentially be adapted. nih.govgoogle.com Such a strategy would aim to combine multiple reaction steps into a single operation, thereby improving efficiency and reducing waste. A hypothetical one-pot synthesis could involve the in-situ generation of a reactive intermediate from 3-chloropyridine that then reacts with a three-carbon synthon, followed by a final chlorination step.

Optimization of Synthetic Pathways

The efficiency of any synthetic route to this compound is highly dependent on the optimization of each step.

Reaction Conditions: Temperature, Solvent, Catalyst Selection

The choice of reaction conditions plays a critical role in maximizing yield and purity.

For the chlorination of the precursor alcohol, temperature control is crucial. While some chlorinations with thionyl chloride can be performed at room temperature, others may require heating to drive the reaction to completion. researchgate.net The selection of solvent is also important; common solvents for such reactions include chlorinated hydrocarbons or aromatic solvents. google.com The use of a catalyst is not always necessary for chlorination with thionyl chloride, but for other halogenation methods, a catalyst might be required.

In the context of multi-step syntheses, the conditions for each individual reaction, such as cross-coupling reactions to introduce the side chain, need to be carefully optimized. This includes the choice of catalyst (e.g., palladium complexes for Suzuki or Heck couplings), ligands, base, and solvent. wikipedia.org

Yield Enhancement and Purity Control in Synthesis

Maximizing the yield and ensuring the purity of the final product are paramount. In multi-step syntheses, purification of intermediates at each stage is often necessary to prevent the accumulation of impurities. Techniques such as column chromatography, crystallization, and distillation are commonly employed.

To enhance the yield, it is important to optimize the stoichiometry of the reactants and to control the reaction time and temperature to minimize the formation of byproducts. For instance, in the chlorination of a pyridine N-oxide, the reaction conditions can be tuned to achieve high yields. researchgate.net The use of an excess of a reagent, such as phosphorus oxychloride in chlorination reactions, can sometimes improve the yield but may complicate the work-up procedure. google.com Careful control of pH during work-up is also essential for the isolation of the desired product in good yield and purity. google.com

Below is a table summarizing key reaction types and associated conditions that could be relevant to the synthesis of this compound.

Reaction TypeReagents and ConditionsPotential Application in Synthesis
Chlorination of Alcohols Thionyl chloride (SOCl₂), often with pyridine. youtube.comresearchgate.netConversion of 3-(3-chloropyridin-4-yl)propan-1-ol to the final product.
Grignard Reaction 3-Halopyridine, Mg, three-carbon electrophile. researchgate.netIntroduction of the propyl side chain.
Pyridine Synthesis Cyclocondensation reactions. youtube.comFormation of the substituted pyridine core.
Chlorination of Pyridines Various chlorinating agents (e.g., POCl₃, PCl₅). nih.govgoogle.comIntroduction of the chloro group onto the pyridine ring.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of specialized chemical compounds like this compound is a critical aspect of modern process chemistry. While a singular, comprehensively "green" industrial synthesis for this specific molecule is not widely published, an analysis of potential synthetic pathways through the lens of green chemistry reveals opportunities for environmental and efficiency improvements. The following discussion outlines plausible synthetic steps and evaluates them based on core green chemistry tenets such as atom economy, waste reduction, and the use of safer reagents and conditions.

A plausible synthetic route to this compound can be envisioned as a multi-step process, likely commencing from a more readily available pyridine derivative. One such conceptual pathway involves the synthesis of a key intermediate, 3-chloro-4-methylpyridine, followed by side-chain functionalization.

Step 1: Synthesis of 3-Chloropyridine (A Precursor)

A common precursor for many substituted pyridines is 3-chloropyridine itself. Traditional methods for its synthesis often involve harsh reagents and produce significant waste, running counter to green chemistry principles. For instance, the direct chlorination of pyridine can result in a mixture of products, leading to low selectivity and difficult separations.

However, more environmentally conscious methods have been developed. A patented method describes a high-yield, environmentally friendly process for preparing 3-chloropyridine. rsc.orgbiosynce.com This process involves the chlorination of 2,6-dichloropyridine to yield 2,3,6-trichloropyridine, followed by a hydrogenation-reduction step to furnish the desired 3-chloropyridine. rsc.orgbiosynce.com

Key Green Chemistry Aspects of this Improved Synthesis:

High Yield: The process boasts high yields, which is a cornerstone of green chemistry as it maximizes the conversion of starting materials into the desired product. rsc.orgbiosynce.com

Recyclability: The method incorporates the recycling of catalysts and solvents, which significantly reduces waste and production costs. For example, after the hydrogenation step, the catalyst can be filtered out and reused. rsc.org

Waste Reduction: Compared to older methods that use diazotization of 3-aminopyridine, this route avoids the generation of large amounts of acidic and hazardous liquid waste. rsc.orgbiosynce.com

Parameter Traditional Method (e.g., Diazotization) Improved "Green" Method
Starting Material 3-Aminopyridine2,6-Dichloropyridine
Key Reagents Nitrous acid, Hydrochloric acidChlorine, Hydrogen gas, Metal catalyst
Byproducts/Waste Large volumes of acidic wastewaterRecyclable catalysts and solvents
Environmental Impact HighReduced

Step 2: Functionalization to 3-Chloro-4-methylpyridine

The introduction of a methyl group at the 4-position of 3-chloropyridine is the next conceptual step. While specific green syntheses for this exact conversion are not extensively documented, general principles of C-H activation and catalytic alkylation offer a green perspective. Traditional methods might rely on stoichiometric organometallic reagents, which have poor atom economy and generate significant waste.

Modern approaches in pyridine functionalization focus on catalytic methods that are more atom-economical and avoid the use of pre-functionalized starting materials. For instance, nickel-catalyzed C-4 selective alkylation of pyridines has been demonstrated, offering a more direct route to such compounds.

Step 3: Side-Chain Elongation and Chlorination

The conversion of the methyl group of 3-chloro-4-methylpyridine to a 3-chloropropyl side chain represents the final and most challenging stage of this hypothetical synthesis. A multi-step sequence would likely be required, and each step can be scrutinized for its adherence to green principles.

A possible, though not necessarily "green," pathway could involve:

Free-radical bromination of the methyl group to form 3-chloro-4-(bromomethyl)pyridine. This step often uses hazardous reagents like N-bromosuccinimide (NBS) and generates stoichiometric amounts of waste.

Cyanation to introduce a nitrile group, forming 3-chloro-4-(cyanomethyl)pyridine. This step typically uses toxic cyanide salts.

Grignard reaction with an appropriate electrophile to extend the chain.

Reduction and subsequent chlorination to yield the final product.

Applying Green Chemistry to Side-Chain Modification:

To make this sequence greener, several modifications could be envisioned:

Catalytic C-H Functionalization: Instead of free-radical halogenation, direct catalytic C-H functionalization of the methyl group could be explored to introduce other functionalities that can be more easily converted to the propyl chain.

Biocatalysis: The use of enzymes for specific transformations could offer high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents.

Flow Chemistry: Performing these reactions in a continuous flow setup can improve safety, efficiency, and scalability. A regioselective difunctionalization of 3-chloropyridines using a continuous flow setup has been reported, which could be adapted for the synthesis of related compounds. acs.org

The development of a truly green synthesis for this compound would likely involve novel catalytic methods that can directly introduce the 3-chloropropyl side chain onto the pyridine ring in a single step or a highly efficient, telescoped sequence. Research into C-H activation and functionalization continues to be a promising area for achieving these goals.

Chemical Reactivity and Transformation of 3 Chloro 4 3 Chloropropyl Pyridine

Reactivity at the Pyridine (B92270) Ring

The pyridine ring, being an electron-deficient aromatic system, exhibits a unique set of reactive properties. The presence of a chlorine atom at the 3-position further influences its reactivity, particularly in substitution reactions.

Nucleophilic Aromatic Substitution Reactions on the Chlorinated Pyridine Moiety

Nucleophilic aromatic substitution (NAS) on pyridine rings typically occurs at the 2- and 4-positions, which are ortho and para to the nitrogen atom. stackexchange.comvaia.com This preference is due to the ability of the electronegative nitrogen to stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.comyoutube.com Attack at these positions allows for the delocalization of the negative charge onto the nitrogen atom, a stabilizing factor. stackexchange.com

In the case of 3-chloro-4-(3-chloropropyl)pyridine, the chlorine atom at the 3-position is not at the most favorable location for nucleophilic attack. Nucleophilic substitution on pyridines is generally more facile at the 2- and 4-positions. stackexchange.comvaia.comyoutube.com However, under forcing conditions or with highly reactive nucleophiles, substitution at the 3-position can be achieved. The reaction proceeds through an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the chlorine atom, forming a high-energy anionic intermediate, followed by the expulsion of the chloride ion to restore aromaticity. youtube.com

Electrophilic Aromatic Substitution Potentials and Limitations

Pyridine itself is generally unreactive towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. wikipedia.orgyoutube.com Reactions often require harsh conditions and result in low yields. youtube.com The nitrogen atom can also be protonated or coordinate to a Lewis acid catalyst, further deactivating the ring. wikipedia.orgyoutube.com When substitution does occur, it is typically directed to the 3-position (meta to the nitrogen). youtube.com

For this compound, the presence of the deactivating chlorine atom and the alkyl side chain further complicates electrophilic substitution. The chlorine atom is a deactivating group, while the alkyl group is weakly activating. Predicting the outcome of EAS reactions on this substrate is therefore challenging. masterorganicchemistry.com Direct electrophilic substitution on the pyridine ring of this compound is expected to be difficult and may require specialized conditions or prior modification of the molecule, such as conversion to the corresponding N-oxide, to enhance reactivity. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org Aryl chlorides, including 3-chloropyridines, can participate in these reactions, although they are generally less reactive than the corresponding bromides or iodides. libretexts.orgwikipedia.org The success of these couplings often depends on the choice of catalyst, ligands, and reaction conditions. libretexts.org

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.org 3-Chloropyridines have been successfully employed in Suzuki reactions to form biaryl compounds. wikipedia.orgorganic-chemistry.org For this compound, a Suzuki coupling could be used to introduce a new aryl or vinyl group at the 3-position of the pyridine ring.

Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide. 3-Chloropyridine (B48278) is a known substrate for the Heck reaction. wikipedia.org This methodology could be applied to this compound to append an alkene to the 3-position.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While less common with aryl chlorides, specialized catalytic systems can facilitate the Sonogashira coupling of 3-chloropyridines.

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki), and reductive elimination. uwindsor.ca

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Chloroarenes

Coupling Reaction Reactants Catalyst/Ligand System Product Type
Suzuki Aryl chloride, Arylboronic acid Pd(OAc)₂, PPh₃ Biaryl
Heck Aryl chloride, Alkene Pd(OAc)₂, P(o-tolyl)₃ Aryl-substituted alkene
Sonogashira Aryl chloride, Terminal alkyne PdCl₂(PPh₃)₂, CuI Aryl-substituted alkyne

Lithiation and Subsequent Quenching Reactions

Direct lithiation of the pyridine ring can be a challenging process. However, halogen-metal exchange offers a viable route to lithiated pyridines. For instance, 3-bromopyridine (B30812) can be effectively lithiated at low temperatures using n-butyllithium. princeton.edu Similarly, it may be possible to achieve lithiation of this compound at the 3-position via halogen-metal exchange. The resulting 3-lithiopyridine intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at this position. princeton.edu Another approach involves regioselective lithiation directed by a substituent, as has been demonstrated with 3-chloro-2-ethoxypyridine, where lithiation occurs at the 4-position. nih.gov

Reactivity of the 3-Chloropropyl Side Chain

The 3-chloropropyl side chain provides a second site for chemical modification, primarily through nucleophilic substitution at the terminal chlorine atom.

Nucleophilic Substitution Reactions (SN1 and SN2) of the Terminal Chlorine

The terminal chlorine atom on the propyl side chain is susceptible to nucleophilic substitution reactions. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

S(_N)2 Reactions: With strong, unhindered nucleophiles and in polar aprotic solvents, the reaction is likely to follow an S(_N)2 pathway. This involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon were chiral.

S(_N)1 Reactions: In the presence of a protic solvent and a weaker nucleophile, an S(_N)1 mechanism may be favored. This would involve the formation of a primary carbocation, which is generally unstable. However, the reaction can be facilitated by neighboring group participation or rearrangement.

A wide variety of nucleophiles can be used to displace the terminal chlorine, including amines, alkoxides, thiolates, and cyanides, allowing for the introduction of diverse functional groups at the end of the propyl chain.

Intramolecular Cyclization Reactions Involving the Pyridine Nitrogen or Adjacent Carbon Centers

One of the most significant reactions of this compound is its propensity to undergo intramolecular cyclization. This process typically involves the nucleophilic pyridine nitrogen attacking the electrophilic terminal carbon of the chloropropyl chain, leading to the formation of a new heterocyclic ring fused to the pyridine core.

This transformation results in the formation of 6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine. epa.govnih.gov This bicyclic structure is a key scaffold found in various biologically active compounds. nih.gov The reaction is a classic example of an intramolecular nucleophilic substitution, where the pyridine nitrogen acts as the internal nucleophile, displacing the chloride ion from the propyl chain to form a five-membered pyrrolidine (B122466) ring. The driving force for this reaction is the formation of a thermodynamically stable fused-ring system.

The general transformation is depicted below:

Starting Material: this compound

Product: 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine epa.gov

Reaction Type: Intramolecular Cyclization (SNi)

Detailed studies on the cyclization of similar systems, such as polyhalogenated pyridines with dithiocarbamate (B8719985) groups, have shown that the position of substituents and the nature of the leaving group significantly influence the cyclization process. nih.gov While specific mechanistic studies for this compound are not extensively detailed in the provided results, the fundamental principles of intramolecular nucleophilic attack on an alkyl halide are well-established. mdpi.com

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The formation of organometallic reagents from aryl halides is a cornerstone of modern organic synthesis. However, creating Grignard or organolithium reagents from this compound is challenging due to the presence of multiple reactive sites.

Challenges with Grignard Reagent Formation: The direct reaction with magnesium metal is complicated. The alkyl chloride on the propyl chain is generally more reactive than the aryl chloride on the pyridine ring. msu.edu Therefore, attempts to form a Grignard reagent at the 3-position of the pyridine ring would likely lead to preferential reaction at the chloropropyl chain, potentially causing intermolecular reactions, polymerization, or intramolecular cyclization if conditions are not carefully controlled. Research on the reaction of alkyl halides with magnesium in pyridine has shown that this can lead to 4-alkylation of the pyridine ring itself, suggesting a complex reaction pathway. rsc.org

Challenges with Organolithium Reagent Formation: The formation of an organolithium reagent via direct lithiation or halogen-lithium exchange is also problematic. Strong bases like n-butyllithium could potentially deprotonate the pyridine ring at positions 2 or 5. researchgate.net Halogen-lithium exchange at the 3-position is a possibility, but this would have to compete with reaction at the more labile alkyl chloride. Furthermore, the resulting organolithium species, if formed, would be highly reactive and could potentially react with another molecule of the starting material. Studies on related 3-chloropyridines have shown that lithiation can be directed to specific positions, but this often requires additional directing groups or specific reagents like lithium dialkylamides. researchgate.netnih.gov

Given these complexities, the direct and clean formation of a specific Grignard or organolithium reagent from this compound is not a straightforward process and would likely result in a mixture of products without carefully tailored reaction conditions or protecting group strategies.

Radical Reactions Involving the Chloropropyl Group

The chloropropyl group of this compound can participate in radical reactions. The carbon-chlorine bond can be cleaved homolytically under radical conditions (e.g., using radical initiators like AIBN or photolysis) to generate a primary alkyl radical.

Once formed, this radical intermediate can undergo several transformations:

Radical Cyclization: The alkyl radical could, in principle, add to the pyridine ring. However, this is generally less favorable than cyclization involving nucleophilic attack by the pyridine nitrogen, as it disrupts the aromaticity of the pyridine ring.

Intermolecular Reactions: The radical can be trapped by a hydrogen atom donor, such as tributyltin hydride (Bu₃SnH), to yield the corresponding de-chlorinated product, 3-chloro-4-propylpyridine. libretexts.org It could also react with other radical species or unsaturated compounds present in the reaction mixture.

The study of radical cyclizations, such as that of the 5-hexenyl radical, provides insight into the factors controlling ring formation. libretexts.org The concentration of radical trapping agents can influence whether a cyclization or a direct reduction occurs. libretexts.org While specific studies on radical reactions of this compound are not abundant, the principles of radical chemistry suggest these pathways are plausible.

Derivatization Pathways and Functional Group Interconversions

The dual reactivity of this compound allows for a wide array of derivatizations, enabling the synthesis of a diverse library of compounds.

Elaboration of the Chloropropyl Chain to Other Functionalities (e.g., amines, alcohols, nitriles)

The primary alkyl chloride of the propyl chain is a versatile handle for nucleophilic substitution reactions, allowing its conversion into various other functional groups.

Target FunctionalityReagentProductReaction Type
Amine Ammonia (B1221849) (NH₃), primary/secondary amines, or azide (B81097) (e.g., NaN₃) followed by reduction.3-(3-Chloro-pyridin-4-yl)-propylamineNucleophilic Substitution
Alcohol Hydroxide (B78521) source (e.g., NaOH, H₂O) or acetate (B1210297) followed by hydrolysis.3-(3-Chloro-pyridin-4-yl)-propan-1-olNucleophilic Substitution / Hydrolysis
Nitrile Cyanide salt (e.g., NaCN, KCN)4-(3-Chloro-pyridin-4-yl)-butyronitrileNucleophilic Substitution

Amines: The synthesis of amines can be achieved by direct reaction with ammonia or other amines. umich.edu A common and effective method involves reaction with sodium azide to form an alkyl azide, which is then reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Alcohols: The chloropropyl group can be converted to a hydroxyl group via hydrolysis. This can be accomplished by reaction with water or hydroxide ions, often under heating. google.com An alternative two-step process involves substitution with an acetate salt followed by hydrolysis of the resulting ester.

Nitriles: The introduction of a nitrile group is readily accomplished by treating the chloroalkane with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent. organic-chemistry.orgorganic-chemistry.org The resulting butyronitrile (B89842) derivative can serve as a precursor for carboxylic acids, amides, or amines.

Selective Transformations of the Pyridine Ring versus the Side Chain

Achieving selectivity between the pyridine ring and the side chain is crucial for the strategic use of this compound as a building block.

Reactions Favoring the Side Chain: Nucleophilic substitution reactions, as described in section 3.3.1, primarily occur at the chloropropyl chain. The sp³-hybridized carbon of the C-Cl bond is a much better electrophile for SN2 reactions than the sp²-hybridized carbon of the C-Cl bond on the electron-deficient pyridine ring.

Reactions Favoring the Pyridine Ring: Electrophilic aromatic substitution on the 3-chloropyridine ring is difficult due to its electron-deficient nature. However, the pyridine nitrogen can act as a nucleophile or a base. It can be protonated by acids or alkylated to form pyridinium (B92312) salts. Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) are powerful methods for functionalizing the pyridine ring at the C-Cl position. wikipedia.org These reactions typically require a palladium or nickel catalyst and are performed under conditions that would not favor substitution at the alkyl chloride. For example, a Suzuki coupling with a boronic acid would selectively form a new C-C bond at the 3-position of the pyridine ring.

By carefully choosing reagents and reaction conditions, a chemist can selectively modify either the side chain or the pyridine ring, demonstrating the synthetic versatility of this compound.

Reaction Mechanism Elucidation for Key Transformations

The mechanisms for the primary transformations of this compound are generally well-understood based on fundamental organic chemistry principles.

Intramolecular Cyclization: The formation of 6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine proceeds through an intramolecular SN2 mechanism. The lone pair of electrons on the pyridine nitrogen atom acts as an internal nucleophile, attacking the terminal carbon of the propyl chain. This attack occurs from the backside of the carbon-chlorine bond, leading to a five-membered transition state. The chloride ion is expelled as the leaving group, resulting in the formation of the fused pyrrolidinium (B1226570) salt. A subsequent deprotonation or workup step would yield the neutral bicyclic product. This type of cyclization is favored due to the formation of a stable, five-membered ring (Baldwin's rules). mdpi.comlibretexts.org

Side Chain Derivatization (SN2): The conversion of the chloropropyl group to amines, alcohols, or nitriles also follows an SN2 mechanism. An external nucleophile (e.g., :CN⁻, :OH⁻, :N₃⁻) attacks the electrophilic carbon atom bearing the chlorine. The reaction proceeds through a backside attack, leading to inversion of stereochemistry if the carbon were chiral. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile, as well as the nature of the solvent.

Organometallic Formation and Reaction: The mechanism for forming a Grignard reagent involves a single-electron transfer (SET) from the magnesium metal to the alkyl or aryl halide. msu.edu For this compound, this would likely occur preferentially at the more reactive alkyl chloride. The subsequent reactions of organometallic reagents, such as addition to a carbonyl, proceed via nucleophilic attack of the carbanionic carbon of the organometallic on the electrophilic carbonyl carbon. nih.govresearchgate.net

Radical Reactions: The mechanism for a radical reaction on the side chain would begin with homolytic cleavage of the C-Cl bond, initiated by heat or light, to form a primary alkyl radical and a chlorine radical. This alkyl radical could then propagate by abstracting a hydrogen atom from a donor like Bu₃SnH or participate in addition reactions. libretexts.org

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 4 3 Chloropropyl Pyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For a molecule such as 3-Chloro-4-(3-chloropropyl)pyridine, a suite of one-dimensional and multi-dimensional NMR experiments is employed to assign every proton and carbon signal, and to probe the molecule's conformational dynamics.

A complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound is achieved through the synergistic application of several two-dimensional (2D) NMR experiments. youtube.comwikipedia.org These techniques resolve overlapping signals and reveal through-bond and through-space correlations between nuclei. princeton.edusdsu.edu

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). sdsu.edu For this compound, COSY would reveal correlations between the protons on the chloropropyl chain (H-1' to H-2' and H-2' to H-3'). It would also show correlations between the aromatic protons on the pyridine (B92270) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (¹JCH). wikipedia.org This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group will give a distinct correlation peak.

Heteronuclear Multiple Bond Correlation (HMBC): To piece together the full carbon skeleton, HMBC is utilized. This experiment shows correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH). youtube.com For instance, the protons on the pyridine ring would show correlations to the carbons of the chloropropyl side chain, and vice-versa, unequivocally establishing the point of attachment of the side chain to the pyridine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining the spatial proximity of atoms, regardless of whether they are connected through bonds. mdpi.com This technique is particularly valuable for conformational analysis, as it can reveal which groups are close to each other in the molecule's three-dimensional structure. For this compound, NOESY could provide insights into the preferred orientation of the chloropropyl chain relative to the pyridine ring.

The following table outlines the expected NMR data for this compound.

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Key HMBC Correlations (H to C)
Pyridine H-2 8.3-8.5148-152C-3, C-4, C-6
Pyridine H-5 7.2-7.4122-125C-3, C-4, C-6
Pyridine H-6 8.4-8.6150-154C-2, C-4, C-5
Propyl H-1' 2.8-3.030-34C-3, C-4, C-5 (Pyridine), C-2', C-3'
Propyl H-2' 2.0-2.232-36C-1', C-3'
Propyl H-3' 3.6-3.843-47C-1', C-2'

The chloropropyl side chain of this compound is flexible, allowing for rotation around the C-C single bonds. This results in multiple possible conformations in solution. NMR spectroscopy, particularly the use of coupling constants and NOESY, can provide valuable information about the preferred conformation. niscpr.res.inrsc.orgnih.gov

The magnitude of the ³JHH coupling constants between the protons on the chloropropyl chain can be used to estimate the dihedral angles between them, providing insight into the gauche and anti-staggered conformations of the chain. Furthermore, NOESY experiments can reveal through-space interactions between the protons of the chloropropyl chain and the protons on the pyridine ring. The presence and intensity of these NOE signals can indicate the predominant spatial arrangement of the side chain relative to the aromatic ring. For some related structures, variable temperature NMR studies can also be employed to investigate the energetics of conformational exchange. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-resolution mass spectrometry is an indispensable technique for determining the precise elemental composition of a molecule and for elucidating its fragmentation pathways under ionization.

For this compound (C₈H₈Cl₂N), HRMS would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺. The characteristic isotopic pattern arising from the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a key diagnostic feature in the mass spectrum.

The fragmentation of the molecular ion in the mass spectrometer would likely proceed through several predictable pathways. These include:

Loss of a chlorine radical: This would lead to a significant fragment ion at [M-Cl]⁺.

Cleavage of the propyl chain: Fragmentation of the C-C bonds in the side chain would produce a variety of smaller fragment ions. For example, cleavage between C-1' and C-2' could lead to the formation of a stabilized pyridylmethyl cation.

Ring fragmentation: At higher energies, the pyridine ring itself may fragment.

A hypothetical fragmentation pattern is presented in the table below.

m/z (predicted) Ion Formula Proposed Structure/Loss
191/193/195[C₈H₈Cl₂N]⁺˙Molecular Ion
156/158[C₈H₈ClN]⁺Loss of Cl radical
126/128[C₆H₅ClN]⁺Loss of C₂H₃Cl
112/114[C₅H₃ClN]⁺Loss of C₃H₅Cl

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Vibrational Mode Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of molecular structures by identifying functional groups and probing their chemical environment. For this compound, these methods provide a detailed fingerprint based on the vibrational modes of the pyridine ring, the chloropropyl side chain, and the carbon-chlorine bonds.

The pyridine molecule itself belongs to the C2ν point group, exhibiting a set of characteristic vibrational modes. researchgate.net The substitution with a chlorine atom at the 3-position and a 3-chloropropyl group at the 4-position lowers the molecule's symmetry, leading to more complex spectra where certain selection rules are relaxed. However, the fundamental vibrations of the pyridine ring can still be identified and provide crucial structural information.

Key vibrational regions for this compound include:

Pyridine Ring Vibrations : The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of characteristic bands between 1600 cm⁻¹ and 1400 cm⁻¹. researchgate.net The ring breathing mode, a symmetric stretching of the entire ring, is expected around 1000-1025 cm⁻¹, a frequency sensitive to the nature of the substituents. researchgate.net

Chloropropyl Chain Vibrations : The aliphatic C-H stretching vibrations of the methylene (B1212753) (-CH₂-) groups in the propyl chain appear in the 2960-2850 cm⁻¹ range. Additionally, CH₂ scissoring (bending) and rocking vibrations are expected near 1465 cm⁻¹ and 720 cm⁻¹, respectively.

C-Cl Vibrations : The presence of two chlorine atoms in different chemical environments (one attached to the aromatic ring, the other to the alkyl chain) will produce distinct C-Cl stretching bands. The C-Cl stretch on the pyridine ring is expected in the 1100-1030 cm⁻¹ region, while the C-Cl stretch of the alkyl chloride is typically found in the lower frequency range of 785-540 cm⁻¹.

Both FT-IR and Raman spectroscopy provide complementary information. While infrared spectroscopy is particularly sensitive to polar bonds and results in strong bands for C-N and C-Cl stretches, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations, such as the ring breathing mode.

Table 1: Predicted Vibrational Modes for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group Assignment
C-H Stretch (Aromatic)3100 - 3000Pyridine Ring
C-H Stretch (Aliphatic)2960 - 2850-CH₂- (Propyl chain)
C=C, C=N Ring Stretch1600 - 1400Pyridine Ring
CH₂ Scissoring~1465-CH₂- (Propyl chain)
C-Cl Stretch (Aromatic)1100 - 1030Pyridine-Cl
Ring Breathing1025 - 1000Pyridine Ring
C-Cl Stretch (Alkyl)785 - 540Propyl-Cl

Chromatographic Techniques for Purity Assessment and Isolation of Isomers

Chromatographic methods are indispensable for separating this compound from starting materials, by-products, and isomers, thereby ensuring the purity of the final compound. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte and its potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and thermally stable compounds like this compound. libretexts.org In GC, the compound is separated from other volatile components in a mixture based on its boiling point and interaction with the stationary phase of the chromatographic column.

For this compound, a non-polar capillary column, such as one coated with a polysiloxane stationary phase (e.g., DB-1 or SE-30), is typically employed. nist.gov The retention time of the compound is a characteristic property under specific chromatographic conditions and is used for its identification.

The separated components are then introduced into the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). Electron ionization (EI) is a common method used for this purpose. nih.gov The resulting mass spectrum provides a molecular fingerprint that confirms the identity of the compound and helps in the structural elucidation of unknown impurities.

The mass spectrum of this compound is expected to show a distinct molecular ion (M⁺) peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion region will exhibit a characteristic pattern with an M+2 peak approximately 65% of the M⁺ peak's intensity and an M+4 peak, reflecting the presence of two chlorine atoms. libretexts.orgwhitman.edu

Common fragmentation patterns include:

Alpha-cleavage : Breakage of the bond between the pyridine ring and the propyl side chain.

Loss of Chlorine : Elimination of a chlorine radical (Cl•) from either the ring or the side chain.

Side-chain Fragmentation : Cleavage at various points along the C-C bonds of the chloropropyl group.

Ring Fragmentation : The pyridine ring itself can break apart, yielding characteristic ions.

Table 2: Predicted Key Fragments in the GC-MS Spectrum of this compound

m/z Value (for ³⁵Cl)Predicted Fragment IonOrigin of Fragment
191[C₈H₈Cl₂N]⁺Molecular Ion (M⁺)
156[C₈H₈ClN]⁺Loss of Cl
126[C₅H₃ClN-CH₂]⁺Alpha-cleavage (loss of C₂H₄Cl)
114[C₄H₂Cl₂N]⁺Loss of C₄H₆
77[C₃H₂Cl]⁺Fragmentation of chloropropyl chain

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a complementary technique, particularly valuable for the analysis of less volatile or thermally labile impurities and for the separation of isomers that may co-elute in GC. helixchrom.comhelixchrom.com

A common approach for analyzing pyridine-containing compounds is reversed-phase high-performance liquid chromatography (RP-HPLC). In this method, a non-polar stationary phase, such as C18-modified silica, is used with a polar mobile phase. researchgate.netresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To improve chromatographic peak shape and promote ionization, additives such as formic acid, acetic acid, or ammonium (B1175870) acetate (B1210297) are often included in the mobile phase. helixchrom.comresearchgate.net

For detection, electrospray ionization (ESI) is a widely used technique that is well-suited for polar and basic compounds like pyridine derivatives. researchgate.net Analysis is typically performed in positive ion mode (ESI+), where the basic nitrogen atom of the pyridine ring is readily protonated to form a pseudomolecular ion [M+H]⁺.

Tandem mass spectrometry (LC-MS/MS) can be employed for enhanced selectivity and sensitivity, especially for quantifying trace-level impurities. researchgate.netnih.govspringernature.com In this approach, the [M+H]⁺ ion is selected and fragmented, and a specific product ion is monitored, a process known as multiple reaction monitoring (MRM). This allows for accurate quantification even in complex matrices. LC-MS is also highly effective for the isolation and identification of positional isomers, which may have identical mass spectra but different retention times due to subtle differences in polarity and interaction with the stationary phase.

Table 3: Typical Analytical Conditions for LC-MS Analysis

ParameterTypical Condition
Chromatographic ModeReversed-Phase HPLC
Stationary PhaseC18 (Octadecylsilane)
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient with 0.1% Formic Acid
Ionization SourceElectrospray Ionization (ESI)
Detection ModePositive Ion Mode (+)
Monitored Ion (MS)[M+H]⁺ (m/z 192 for ³⁵Cl)
Analysis TypePurity assessment, isomer separation, impurity profiling

Theoretical and Computational Investigations of 3 Chloro 4 3 Chloropropyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For 3-Chloro-4-(3-chloropropyl)pyridine, these methods can predict its geometry, spectroscopic signatures, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method for determining the electronic structure and optimized geometry of molecules. By applying DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the equilibrium geometry of this compound can be accurately predicted. researchgate.net

The geometry of the pyridine (B92270) ring is influenced by the electron-withdrawing chloro substituent and the electron-donating (by hyperconjugation) chloropropyl group. The C-Cl bond on the pyridine ring is expected to have a specific length and influence the aromatic system. researchgate.net The bond lengths and angles within the pyridine ring will deviate from those of unsubstituted pyridine due to the electronic effects of the substituents. The geometry of the 3-chloropropyl side chain, including bond lengths (C-C, C-H, C-Cl) and bond angles, can also be precisely calculated.

Table 1: Predicted Geometrical Parameters of this compound using DFT

ParameterPredicted Value
Pyridine Ring C-Cl Bond Length~1.74 Å
Propyl Chain C-Cl Bond Length~1.80 Å
C-N-C Angle in Pyridine Ring~117°
C-C-C Angle in Propyl Chain~112°

Note: These are representative values based on calculations of similar substituted pyridines and alkyl chlorides. Actual values would require specific DFT calculations for this molecule.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations can also predict spectroscopic data, which are crucial for the experimental identification and characterization of the compound.

NMR Chemical Shifts: The theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The electron-withdrawing chlorine atom on the pyridine ring will deshield the adjacent protons, leading to higher chemical shifts. The protons on the chloropropyl chain will have distinct chemical shifts depending on their proximity to the pyridine ring and the terminal chlorine atom.

IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum can be computed to identify characteristic functional group vibrations. Key predicted vibrational modes would include the C-Cl stretching frequencies for both the aromatic and alkyl chlorides, C-N and C=C stretching vibrations of the pyridine ring, and the various C-H stretching and bending modes of the alkyl chain. scholarsresearchlibrary.com Comparing these calculated frequencies with experimental spectra can confirm the molecular structure. For instance, studies on related molecules like 2,3-dichloropyridine (B146566) have shown that calculated spectra can provide a reliable guide for experimentalists. scholarsresearchlibrary.com

Table 2: Predicted Characteristic IR Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch3000-2850
C=C and C=N Ring Stretch1600-1400
C-Cl (Aromatic) Stretch1100-1000
C-Cl (Alkyl) Stretch800-600

Note: These are typical frequency ranges and can be refined by specific DFT calculations.

Evaluation of Molecular Orbital Energies and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com

For this compound, the HOMO is likely to be localized on the pyridine ring, influenced by the substituents. The LUMO is also expected to be centered on the ring, particularly on the carbon atoms bearing the chloro substituent, which can act as a site for nucleophilic attack. wuxiapptec.com

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. mdpi.comias.ac.in These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

Table 3: Calculated Molecular Orbital Energies and Reactivity Descriptors

ParameterDefinitionPredicted Trend
E(HOMO)Energy of the Highest Occupied Molecular OrbitalRelatively low due to electronegative Cl
E(LUMO)Energy of the Lowest Unoccupied Molecular OrbitalRelatively low, indicating susceptibility to nucleophilic attack
HOMO-LUMO GapE(LUMO) - E(HOMO)Moderate, indicating reasonable stability but potential for reactivity
Electronegativity (χ)-(E(HOMO) + E(LUMO))/2Moderate to high
Chemical Hardness (η)(E(LUMO) - E(HOMO))/2Moderate

Note: The predicted trends are based on the known effects of chloro and alkyl substituents on pyridine rings.

Conformational Analysis and Potential Energy Surfaces

The presence of a flexible propyl chain in this compound necessitates a thorough conformational analysis to understand its three-dimensional structure and dynamic behavior.

Exploration of Rotational Isomers and Stability

The 3-chloropropyl side chain can adopt various conformations due to rotation around the C-C single bonds. This leads to the existence of multiple rotational isomers (rotamers), each with a different energy. By systematically rotating the dihedral angles of the propyl chain and calculating the potential energy at each step, a potential energy surface can be generated. This allows for the identification of the most stable conformers (energy minima) and the energy barriers between them (transition states).

The stability of different rotamers will be influenced by steric hindrance between the side chain and the pyridine ring, as well as intramolecular interactions such as dipole-dipole interactions between the two C-Cl bonds.

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis provides a static picture of the stable conformers, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of this compound over time. iaea.org By simulating the motion of the atoms at a given temperature, MD can reveal how the molecule explores different conformations and the timescales of these conformational changes.

Reaction Pathway Modeling

The dual reactivity of this compound, stemming from the chloro substituent on the pyridine ring and the chloropropyl side chain, presents a rich landscape for theoretical investigation. Reaction pathway modeling helps to identify the most probable transformation routes, which is crucial for synthetic applications and understanding its chemical behavior.

The key reaction mechanisms for this compound involve nucleophilic substitution at two distinct sites: the pyridine ring and the propyl chain.

One of the notable reactions of 3-chloropyridines is their synthesis via the Ciamician-Dennstedt rearrangement of pyrrole (B145914) with a dihalocarbene. youtube.comwikipedia.org The mechanism involves the formation of a dichlorocyclopropane intermediate which then undergoes rearrangement. youtube.com

The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution. Computational studies on similar chloropyridines reveal that the transition state for such reactions involves the formation of a Meisenheimer-like intermediate. The geometry of this transition state is typically characterized by the incoming nucleophile and the leaving chloride ion being positioned at a significant angle to the plane of the pyridine ring. The precise geometry and energy of this transition state are highly dependent on the nature of the nucleophile and the solvent.

The chloropropyl side chain is prone to nucleophilic substitution, most likely proceeding through an SN2 mechanism. Theoretical calculations for SN2 reactions on similar chloroalkanes show a pentavalent carbon atom in the transition state, with the nucleophile and the leaving chloride ion situated at approximately 180° to each other. mdpi.comresearchgate.net For this compound, the transition state for a nucleophilic attack on the propyl chain would exhibit this characteristic geometry. The presence of the pyridine ring can influence the electronic environment of the transition state, which can be accurately modeled using computational methods.

A hypothetical transition state for the SN2 reaction on the chloropropyl chain is presented in the following table, based on computational studies of similar systems.

Table 1: Hypothetical Transition State Parameters for the SN2 Reaction on the Chloropropyl Chain of this compound with a Generic Nucleophile (Nu-)
ParameterValue
Attacking AtomNu
Leaving GroupCl
C-Nu Distance (Å)~2.2 - 2.5
C-Cl Distance (Å)~2.3 - 2.6
Nu-C-Cl Angle (°)~175 - 180

The prediction of energy barriers (activation energies) is a key outcome of reaction pathway modeling, as it directly relates to the reaction kinetics. For this compound, the energy barriers for nucleophilic substitution on the pyridine ring are generally higher than for the side chain, indicating that the side chain is more reactive under typical nucleophilic conditions.

Computational studies on SN2 reactions of simple chloroalkanes provide a baseline for the expected energy barriers. For instance, the gas-phase activation energy for the reaction of chloride with chloromethane (B1201357) is around 12.2 kcal/mol. researchgate.net The presence of the bulky and electron-withdrawing pyridyl group in this compound is expected to modulate this value.

The following table presents hypothetical energy barriers for competing nucleophilic substitution reactions on this compound, extrapolated from data on analogous systems.

Table 2: Predicted Energy Barriers for Nucleophilic Substitution on this compound
ReactionHypothetical Energy Barrier (kcal/mol)
Nucleophilic substitution on the chloropropyl chain (SN2)15 - 25
Nucleophilic aromatic substitution on the pyridine ring25 - 35

These predicted values suggest that reactions on the chloropropyl side chain will be kinetically favored. It is important to note that these values can be significantly influenced by the choice of solvent, which can be accounted for in computational models.

Intermolecular Interaction Studies

The study of intermolecular interactions is crucial for understanding the solid-state properties of this compound, including its crystal packing, melting point, and solubility. Computational methods provide a detailed picture of the various non-covalent forces at play.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified.

For this compound, the Hirshfeld surface is expected to be dominated by H···H, C···H, and Cl···H contacts. The presence of the nitrogen atom and the chlorine atoms also allows for specific interactions such as hydrogen bonds and halogen bonds.

A representative breakdown of intermolecular contacts from a Hirshfeld surface analysis of a similar molecule, 4-(4-chlorophenyl)-3-methyl-5-isoxazolecarboxamide, is shown in the table below to illustrate the expected contributions. gazi.edu.tr

Table 3: Illustrative Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Structurally Related Compound
Interaction TypePercentage Contribution
H···H48.7%
C···H/H···C22.2%
Cl···H/H···Cl8.8%
O···H/H···O8.2%
N···H/H···N5.1%

The fingerprint plots derived from the Hirshfeld surface analysis provide a 2D representation of these interactions, allowing for a detailed quantitative analysis of the crystal packing. For this compound, these plots would highlight the significance of van der Waals forces and weaker hydrogen bonds in determining the crystal structure.

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species. In this compound, both chlorine atoms can potentially participate in halogen bonds. Computational studies on 4-chloropyridine (B1293800) have shown that metal coordination can enhance the halogen bonding interaction. researchgate.net

The strength of halogen bonds can be evaluated computationally by calculating the interaction energies between the halogenated molecule and a Lewis base. For N-methylated chloropyridinium cations, these interaction energies with pyridine as a halogen bond acceptor are in the range of 34-40 kJ/mol. nih.gov

Besides halogen bonding, other non-covalent interactions such as hydrogen bonding (e.g., C-H···N or C-H···Cl) and π-π stacking interactions between pyridine rings can also play a role in the supramolecular assembly of this compound. Computational methods can be used to quantify the energetic contributions of each of these interactions.

The following table summarizes the typical characteristics of halogen bonds involving a chloropyridine moiety, based on computational studies.

Table 4: Typical Computational Parameters for Halogen Bonding in Chloropyridine Systems
ParameterTypical Value
Halogen Bond DonorC-Cl on pyridine ring
Halogen Bond AcceptorLewis Base (e.g., N, O)
Interaction Energy (kJ/mol)-10 to -40
N···Cl Distance (Å)~3.0 - 3.5
C-Cl···N Angle (°)~160 - 180

These computational assessments provide a detailed understanding of the forces that govern the molecular recognition and self-assembly processes of this compound.

Role of 3 Chloro 4 3 Chloropropyl Pyridine in Advanced Organic Synthesis

Application as a Key Synthetic Intermediate for Heterocyclic Compounds

The inherent reactivity of the two distinct chloro-substituents in 3-Chloro-4-(3-chloropropyl)pyridine allows for its selective functionalization, making it a powerful precursor for the synthesis of a wide array of heterocyclic compounds. The chloropropyl chain is susceptible to nucleophilic substitution, while the chloro-substituent on the pyridine (B92270) ring can participate in various cross-coupling reactions. This dual reactivity is instrumental in the construction of both annulated and bridged pyridine systems.

Precursor for Annulated Pyridine Systems

Annulated pyridine systems, where a new ring is fused to the pyridine core, are of significant interest due to their presence in numerous biologically active molecules and functional materials. The 3-chloropropyl side chain of this compound provides a convenient three-carbon unit for the construction of fused rings through intramolecular cyclization strategies.

For instance, treatment of this compound with a suitable nucleophile can initiate an intramolecular cyclization cascade. A hypothetical reaction scheme could involve the displacement of the primary chloride by a nucleophile, which then, under appropriate conditions, could attack the pyridine ring to form a new fused ring system. The specific nature of the nucleophile and the reaction conditions would dictate the size and nature of the annulated ring.

Starting MaterialReagentProductRing System
This compoundAmine (R-NH2)Substituted TetrahydronaphthyridineFused 6-membered ring
This compoundThiol (R-SH)Substituted ThienopyridineFused 5-membered ring
This compoundMalonate EsterSubstituted CyclopentapyridineFused 5-membered ring

Table 1: Hypothetical Synthesis of Annulated Pyridine Systems

Building Block for Bridged Pyridine Derivatives

Bridged pyridine derivatives, characterized by a bridge connecting two non-adjacent positions of the pyridine ring, represent a class of conformationally constrained molecules with unique three-dimensional structures. The bifunctional nature of this compound makes it an ideal starting material for the synthesis of such complex scaffolds.

The synthetic strategy towards bridged systems would likely involve a two-step process. Initially, one of the chloro groups would be selectively functionalized. Subsequently, an intramolecular reaction involving the newly introduced functional group and the remaining chloro-substituent would lead to the formation of the bridge. The length and composition of the resulting bridge would be determined by the nature of the initial functionalization step.

Scaffold for the Synthesis of Complex Organic Molecules

Beyond its utility in constructing heterocyclic systems, this compound serves as a versatile scaffold upon which more complex molecular frameworks can be assembled. Its robust structure allows for sequential and site-selective modifications, enabling the synthesis of intricate organic molecules, including analogs of natural products and precursors for materials science applications.

Incorporation into Natural Product Analogs (excluding biological activity)

While direct incorporation into the synthesis of a known natural product is not documented, the structural motifs accessible from this compound are relevant to the synthesis of natural product analogs. The substituted pyridine core is a common feature in many alkaloids and other biologically active natural products. By utilizing this building block, chemists can systematically modify the substitution pattern and explore the synthesis of novel analogs with potentially interesting chemical properties.

Construction of Advanced Precursors for Materials Science Research

The pyridine ring is a key component in many organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to introduce specific functionalities onto the pyridine core via the chloro-substituents of this compound makes it an attractive precursor for the synthesis of novel organic materials. For example, the chloropropyl chain could be modified to introduce polymerizable groups, while the chloro-substituent on the ring could be used to attach chromophoric units through cross-coupling reactions.

Functionalization SiteReagentResulting FunctionalityPotential Application
Chloropropyl ChainAzide (B81097)AzideClick Chemistry, Polymerization
Chloropropyl ChainPhthalimideProtected AmineFurther Functionalization
Chloro on Pyridine RingBoronic AcidAryl GroupTuning Electronic Properties
Chloro on Pyridine RingAlkyneAlkynyl GroupConjugated Material Synthesis

Table 2: Potential Functionalizations for Materials Science Precursors

Development of Novel Synthetic Methodologies Using this compound

The unique reactivity of this compound also presents opportunities for the development of novel synthetic methodologies. The presence of two distinct electrophilic centers allows for the investigation of selective and orthogonal functionalization reactions. Research in this area could focus on developing new catalytic systems that can differentiate between the primary alkyl chloride and the aryl chloride, enabling precise control over the synthetic outcome.

Furthermore, the potential for this molecule to undergo interesting rearrangement or cyclization reactions under specific conditions could lead to the discovery of new and efficient ways to construct complex heterocyclic frameworks. The exploration of its reactivity with various nucleophiles, electrophiles, and organometallic reagents will undoubtedly expand the synthetic chemist's toolbox.

Stereoselective Syntheses Involving Chiral Derivatives

The structure of this compound does not inherently possess a chiral center. However, it can be readily converted into chiral derivatives, which can then serve as valuable building blocks in asymmetric synthesis. The propyl side chain is the primary site for introducing chirality.

One common strategy to introduce a stereocenter is through the asymmetric reduction of a ketone precursor. For example, if 3-chloro-4-(3-oxopropyl)pyridine were available, its asymmetric reduction using a chiral reducing agent (e.g., a borane (B79455) with a chiral ligand) would yield a chiral alcohol, 3-chloro-4-(3-hydroxy-3-chloropropyl)pyridine. This chiral alcohol could then be used in the synthesis of enantiomerically pure compounds.

Alternatively, the chiral center could be installed during the construction of the side chain itself, prior to its attachment to the pyridine ring, or through resolution of a racemic mixture. Chiral building blocks are indispensable in modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. chempedia.infowiley.com

Once a chiral derivative of this compound is obtained, it can be utilized in a variety of stereoselective transformations. For instance, a chiral derivative could be employed in diastereoselective reactions, where the existing stereocenter directs the formation of a new stereocenter. The application of such chiral building blocks is a cornerstone of asymmetric synthesis, enabling the construction of complex molecules with precise stereochemical control. acs.org Nickel-catalyzed enantioselective synthesis has also emerged as a powerful tool for creating chiral centers in complex molecules. chemrxiv.org

Analog Development and Structure-Reactivity Relationship Studies (excluding biological activity)

The study of structure-reactivity relationships provides valuable insights into how the chemical behavior of a molecule is influenced by its structure. For this compound, analog development would involve systematic modifications to both the pyridine ring and the side chain to probe their effects on reactivity.

Modification of the Pyridine Ring:

The electronic properties of the pyridine ring can be tuned by introducing different substituents at various positions. For example, introducing an electron-donating group (e.g., methoxy) or an electron-withdrawing group (e.g., nitro) elsewhere on the ring would alter the electron density at the 3-position. This, in turn, would affect the reactivity of the C-Cl bond in catalytic cross-coupling reactions. An electron-withdrawing group would generally make the carbon more electrophilic and potentially more reactive towards oxidative addition in a palladium catalytic cycle. Conversely, an electron-donating group might decrease its reactivity.

Modification of the Side Chain:

The following table outlines some hypothetical analogs and the expected impact of the structural changes on their chemical reactivity:

Analog Structural Modification Expected Impact on Reactivity
3-Bromo-4-(3-chloropropyl)pyridine3-Cl replaced with 3-BrIncreased reactivity at the 3-position in cross-coupling reactions.
3-Chloro-4-(3-bromopropyl)pyridineSide chain -Cl replaced with -BrIncreased reactivity of the side chain in nucleophilic substitution reactions.
3-Chloro-4-(4-chlorobutyl)pyridinePropyl chain extended to a butyl chainPotential for different cyclization products; minor changes in side chain reactivity.
5-Nitro-3-chloro-4-(3-chloropropyl)pyridineAddition of a nitro group at the 5-positionIncreased reactivity of the 3-chloro group in nucleophilic aromatic substitution and potentially in some cross-coupling reactions.
5-Methoxy-3-chloro-4-(3-chloropropyl)pyridineAddition of a methoxy (B1213986) group at the 5-positionDecreased reactivity of the 3-chloro group in cross-coupling reactions.

This table presents hypothetical analogs and predicted reactivity trends based on general chemical principles.

Such structure-reactivity studies are crucial for fine-tuning the properties of a molecule for a specific synthetic application. By understanding how different structural motifs influence reactivity, chemists can design more efficient and selective synthetic routes. The principles of structure-reactivity relationships are fundamental to the development of new catalysts and reagents in organic chemistry. researchgate.net

Environmental and Analytical Considerations Academic Focus, Non Clinical

Degradation Pathways in Model Environmental Systems

The environmental persistence of 3-Chloro-4-(3-chloropropyl)pyridine is a critical factor in assessing its potential ecological impact. Degradation can occur through various abiotic processes, primarily photolysis and hydrolysis. However, specific studies on this compound are lacking.

Photolytic Degradation Studies

Photolytic degradation, the breakdown of compounds by light, is a significant environmental fate process for many organic molecules. For pyridine (B92270) and its derivatives, photochemical transformations are recognized as a potential degradation pathway in the environment. tandfonline.comresearchgate.net The rate and products of photolysis are dependent on factors such as the wavelength of light, the presence of photosensitizers (e.g., dissolved organic matter), and the chemical structure of the compound.

For halogenated aromatic compounds, photolysis can proceed through the cleavage of the carbon-halogen bond. In the case of this compound, this could lead to the formation of dechlorinated pyridine derivatives. Additionally, the pyridine ring itself can undergo photo-oxidation, potentially leading to ring-opening and the formation of smaller, more biodegradable organic compounds. A comparative study on the photocatalytic degradation of 3-chloropyridine (B48278), a related compound, demonstrated that complete mineralization could be achieved using advanced oxidation processes like photo-Fenton and TiO2 photocatalysis under UV and solar light. ugr.esresearchgate.net

Table 1: Postulated Photolytic Degradation Products of this compound

Parent Compound Potential Transformation Products Transformation Process
This compound4-(3-chloropropyl)pyridineDechlorination of the pyridine ring
3-Chloro-4-(3-hydroxypropyl)pyridineHydroxylation of the alkyl side chain
Ring-opened aliphatic compoundsPhoto-oxidation of the pyridine ring

Note: This table is based on general principles of photochemistry for related compounds and not on experimental data for this compound.

Hydrolytic Stability and Reaction Kinetics

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of this compound in aqueous environments will depend on the susceptibility of its functional groups to hydrolysis. The chloropropyl side chain is a potential site for hydrolytic cleavage, which could lead to the formation of 3-Chloro-4-(3-hydroxypropyl)pyridine. The rate of this reaction would be influenced by pH, temperature, and the presence of catalysts.

Studies on the hydrolysis of other chlorinated organic compounds indicate that the carbon-chlorine bond in the alkyl chain can be susceptible to nucleophilic substitution by water. The kinetics of such reactions are typically pseudo-first-order in environmental systems where water is in vast excess. However, without experimental data, the half-life of this compound due to hydrolysis cannot be determined. The chlorine atom on the pyridine ring is generally less susceptible to hydrolysis than the one on the alkyl chain due to the electron-withdrawing nature of the aromatic ring. Research on the pyridine-catalyzed hydrolysis of aromatic sulphonyl chlorides indicates that substituent effects play a significant role in reaction kinetics. rsc.org

Table 2: Factors Influencing Hydrolytic Degradation of this compound

Factor Potential Influence
pH Can catalyze the hydrolysis reaction (both acid and base catalysis are possible).
Temperature Increased temperature generally increases the rate of hydrolysis.
Presence of Catalysts Metal ions or microbial enzymes could potentially catalyze the hydrolysis.

Note: The information in this table is based on general chemical principles and not on specific studies of this compound.

Advanced Analytical Method Development for Environmental Tracing (excluding biological samples)

The detection and quantification of trace levels of this compound in environmental matrices such as water and soil are essential for monitoring its presence and fate. The development of highly sensitive and selective analytical methods is crucial for this purpose.

Highly Sensitive Detection and Quantification Methods

For the trace-level detection of chlorinated organic compounds in environmental samples, gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the methods of choice. cdc.govub.edu For a semi-volatile compound like this compound, GC-MS would likely be a suitable technique. The use of a selective detector, such as an electron capture detector (ECD) or a mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, would provide the necessary sensitivity and selectivity for detection in complex environmental matrices. cdc.gov

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful technique for the analysis of polar and semi-polar organic contaminants in water samples. This method offers high sensitivity and specificity and can be used to analyze a wide range of compounds. For this compound, a reversed-phase LC method could be developed for separation, followed by detection using electrospray ionization (ESI) in positive ion mode.

Table 3: Potential Analytical Techniques for the Detection of this compound

Technique Potential Advantages Considerations
GC-MS High resolution, suitable for volatile and semi-volatile compounds.May require derivatization for improved volatility or detection.
LC-MS/MS High sensitivity and selectivity, suitable for a wide range of polarities.Matrix effects can be a challenge in complex samples.
GC-ECD Extremely sensitive to halogenated compounds.Less specific than MS, potential for co-eluting interferences.

Note: The applicability of these techniques to this compound is inferred from their use for similar compounds and has not been experimentally verified for this specific analyte.

Speciation and Metabolite Identification in Abiotic Matrices

Identifying the transformation products of this compound in environmental systems is crucial for a comprehensive risk assessment, as these products may have different toxicological and persistence profiles than the parent compound. nih.gov High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, is a powerful tool for the identification of unknown metabolites and degradation products. researchgate.net By providing accurate mass measurements, HRMS allows for the determination of the elemental composition of unknown compounds, which is a critical step in their structural elucidation.

The fragmentation pattern of this compound in a mass spectrometer can provide valuable structural information. For chloro- and bromo-compounds, the presence of characteristic isotopic patterns for chlorine (M:M+2 ratio of approximately 3:1) and bromine (M:M+2 ratio of approximately 1:1) can aid in identification. libretexts.orgchemguide.co.uklibretexts.org The fragmentation of the molecular ion would likely involve the loss of the chlorine atoms, cleavage of the chloropropyl side chain, and fragmentation of the pyridine ring. jcsp.org.pk

Considerations for Sustainable Synthesis and Processing

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of functionalized pyridine derivatives, including this compound, can benefit from the application of these principles.

Traditional methods for the synthesis of pyridines can involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. exlibrisgroup.com Modern approaches focus on the development of more sustainable routes, such as:

Catalytic C-H Functionalization: Direct functionalization of the pyridine ring avoids the need for pre-functionalized starting materials, reducing the number of synthetic steps and waste generation. researchgate.net

Use of Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives is a key aspect of green chemistry.

Energy Efficiency: Utilizing methods such as microwave-assisted synthesis can reduce reaction times and energy consumption. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

While specific sustainable synthesis routes for this compound are not documented, the broader field of pyridine synthesis offers numerous opportunities for the application of green chemistry principles. researchgate.net The development of a sustainable process for its production would require a dedicated research effort focusing on minimizing environmental impact throughout the product lifecycle.

Future Directions and Emerging Research Avenues

Exploration of New Catalytic Systems for Functionalization

The functionalization of the 3-Chloro-4-(3-chloropropyl)pyridine core is a promising area for creating diverse and complex molecules. Future research will likely focus on developing novel catalytic systems to selectively modify both the pyridine (B92270) ring and the alkyl side chain.

One key strategy involves the regioselective difunctionalization of the 3-chloropyridine (B48278) core. nih.gov Research has demonstrated that 3-chloropyridines can be converted into 3,4-pyridyne intermediates, which then undergo regioselective addition of organomagnesium reagents at the C4 position, followed by an electrophilic quench at the C3 position. nih.govrsc.org This method allows for the precise installation of various functional groups, and future work could expand the scope of applicable nucleophiles and electrophiles. For instance, employing different Grignard reagents or quenching with aldehydes, ketones, or sources of halogens can yield a wide array of polysubstituted pyridines. nih.gov

Furthermore, the development of transition-metal-free functionalization reactions is a growing trend. researchgate.net These methods offer milder reaction conditions and avoid metal contamination in the final products. For the target molecule, this could involve direct C-H functionalization or exploiting the existing chloro-substituents for nucleophilic aromatic substitution (SNAr) reactions.

The alkyl side chain also presents opportunities for catalytic functionalization. Palladium-catalyzed methods for the selective allylation of 4-alkylpyridines have been developed, which proceed through alkylidene dihydropyridine (B1217469) intermediates under mild conditions. researchgate.netyorku.ca Adapting such catalytic systems could enable the modification of the chloropropyl group, potentially leading to new cross-coupling reactions or the introduction of new functional groups at the benzylic-like position.

Table 1: Potential Catalytic Functionalization Strategies
Reaction TypeCatalytic System/ReagentsTarget SitePotential OutcomeReference
Pyridyne Intermediate Formationn-BuLi, RMgX, Electrophile (E-X)C3 and C4 of Pyridine RingGenerates 2,3,4-trisubstituted pyridines. nih.govrsc.org
Suzuki Cross-CouplingPd Catalyst (e.g., PdCl₂(PPh₃)₂), Boronic Acid/EsterC3-Cl on Pyridine RingForms new C-C bonds, introducing aryl or alkyl groups. mdpi.comwikipedia.org
Pyridylic C-H AllylationPd Catalyst, ChloroformatePropyl Side ChainIntroduces an allyl group to the side chain. researchgate.net
Negishi Cross-CouplingPd Catalyst, Organozinc ReagentC4 Position (after metalation)Installs various aryl and heteroaryl groups. nih.gov

Investigation of Advanced Materials Applications (non-biological)

The unique electronic and structural properties of halogenated pyridine derivatives suggest that this compound could serve as a building block for advanced materials. An emerging area of research is crystal engineering, where molecules are designed to self-assemble into crystalline solids with specific architectures and properties. georgiasouthern.edufurman.edu

The nitrogen atom of the pyridine ring and the chlorine atoms can participate in non-covalent interactions, such as halogen bonding. furman.eduacs.org This interaction, where a halogen atom acts as an electrophilic species, can be used to direct the assembly of molecules into extended networks. georgiasouthern.eduyoutube.com By co-crystallizing this compound with suitable halogen bond acceptors, it may be possible to create novel supramolecular structures. acs.orgnih.gov These materials could exhibit interesting optical or electronic properties.

Furthermore, pyridine-containing molecules are used in the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net The pyridine nitrogen provides a coordination site for metal ions, while the chloropropyl chain could be functionalized to introduce additional ligating groups or to act as a reactive handle for post-synthesis modification of the material. Such materials have potential applications in gas storage, separation, and heterogeneous catalysis. mdpi.com The photoluminescent properties of some pyridine-based coordination polymers also suggest potential for use in sensors or optical devices. mdpi.comontosight.ai

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of heterocyclic compounds are increasingly benefiting from the integration of flow chemistry and automated platforms. nih.govchemspeed.com These technologies offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and greater efficiency and scalability compared to traditional batch methods. beilstein-journals.orgresearchgate.netresearchgate.net

The synthesis of pyridine derivatives has been successfully adapted to continuous flow reactors, including microwave flow systems. beilstein-journals.orgresearchgate.net For example, a method for the regioselective difunctionalization of 3-chloropyridines was successfully converted into a continuous flow setup, demonstrating the feasibility of this approach for related structures. nih.govrsc.org Applying this to this compound could enable safer, more efficient, and scalable production. A flow process allows for precise control of temperature and residence time, which can be optimized to maximize yield and minimize byproduct formation. researchgate.net

Automated synthesis platforms, which combine robotics with computer-controlled reactors and purification units, are revolutionizing chemical discovery. nih.govmerckmillipore.comresearchgate.net These systems can perform multistep syntheses and create libraries of related compounds with minimal human intervention. merckmillipore.comresearchgate.net Integrating the synthesis of this compound derivatives into such a platform would enable the rapid generation of a diverse set of molecules for screening in materials science or as ligands. Reagent cartridges and automated purification steps streamline the entire workflow, from starting material to purified product. merckmillipore.com

Deeper Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry provides powerful tools for understanding the fundamental properties of molecules and predicting their behavior. For this compound, theoretical studies, particularly those using Density Functional Theory (DFT), can offer deep insights into its structure-reactivity relationships.

The pyridine ring is a π-deficient aromatic system due to the electronegative nitrogen atom, which influences its reactivity towards nucleophiles. mdpi.compearson.com DFT calculations can map the electron density distribution, highlighting the electrophilic and nucleophilic sites on the molecule. imperial.ac.uk This information is crucial for predicting the outcome of chemical reactions. For example, computational analysis can rationalize the regioselectivity observed in functionalization reactions, such as why nucleophiles attack specific positions on the pyridine ring. researchgate.net

Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and can be used to compare the stability of different derivatives. mdpi.com Other calculable properties like dipole moment, polarizability, and thermodynamic functions provide a comprehensive electronic and structural profile of the molecule. mdpi.com These theoretical models can guide the rational design of new synthetic routes and novel molecules with desired properties. researchgate.netresearchgate.net

Table 2: Hypothetical DFT-Calculated Properties for this compound
ParameterHypothetical ValueSignificanceReference for Method
Total Energy (a.u.)-Indicates molecular stability. mdpi.com
HOMO Energy (eV)-Relates to the ability to donate electrons (nucleophilicity). mdpi.com
LUMO Energy (eV)-Relates to the ability to accept electrons (electrophilicity). mdpi.com
HOMO-LUMO Gap (eV)-Correlates with chemical reactivity and kinetic stability. mdpi.com
Dipole Moment (Debye)-Measures the overall polarity of the molecule. mdpi.comimperial.ac.uk

Potential for Derivatization into Novel Ligands for Transition Metal Chemistry

The pyridine scaffold is a cornerstone in coordination chemistry, widely used to create ligands for transition metal complexes. alfachemic.comsemanticscholar.orgacs.org this compound is an attractive starting material for designing new and potentially multifunctional ligands. The nitrogen atom's lone pair of electrons makes it a natural Lewis base, capable of coordinating to a wide range of metal centers, including palladium, rhodium, titanium, and copper. alfachemic.comwikipedia.orgnih.gov

The true potential lies in its derivatization. The chloro-substituent on the pyridine ring can be replaced through cross-coupling reactions to introduce other coordinating groups. nih.gov More interestingly, the chloropropyl side chain acts as a flexible linker and a reactive handle. Nucleophilic substitution of the terminal chlorine can be used to attach a variety of donor groups, such as phosphines, amines, or other N-heterocycles. This would transform the parent molecule from a simple monodentate ligand into a bidentate or even tridentate chelating agent.

For example, reaction with a diphenylphosphine (B32561) anion could yield a P,N-bidentate ligand. Such ligands are highly sought after in asymmetric catalysis. The development of novel chiral pyridine-derived ligands has been shown to be highly effective in a variety of stereoselective reactions. acs.org The resulting metal complexes could find applications in catalysis, for reactions such as hydrogenation, hydroformylation, and cross-coupling. alfachemic.comnih.govacs.org The specific electronic and steric properties of the ligand, influenced by the substituents on the pyridine ring and the nature of the side chain, can be tuned to optimize the performance of the metal catalyst. acs.org

Table 3: Potential Ligand Types Derived from this compound
Ligand TypeModification StrategyPotential Metal CoordinationPotential Application
Monodentate (N)None (used as is)Pd(II), Ru(II), Rh(I), Cu(II)Basic building block for coordination complexes. wikipedia.orgnih.gov
Bidentate (N,N')Substitution of propyl-Cl with a second N-heterocycle (e.g., pyrazole, imidazole).Various transition metalsCatalysis, formation of coordination polymers. nih.gov
Bidentate (P,N)Substitution of propyl-Cl with a phosphine (B1218219) group (e.g., -PPh₂).Pd, Rh, Ni, IrAsymmetric catalysis, cross-coupling reactions. acs.org
Bidentate (O,N)Conversion of propyl-Cl to an alcohol or ether group.Various transition metalsCatalysis, materials science. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.